molecular formula C15H14O3 B13788720 2,2'-Dimethoxy-6-formylbiphenyl CAS No. 87306-84-1

2,2'-Dimethoxy-6-formylbiphenyl

Cat. No.: B13788720
CAS No.: 87306-84-1
M. Wt: 242.27 g/mol
InChI Key: SLUAOCXHEUTMJA-UHFFFAOYSA-N
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Description

2,2'-Dimethoxy-6-formylbiphenyl (CAS: 87306-84-1) is a biphenyl derivative featuring methoxy groups at the 2 and 2' positions and a formyl group at the 6 position. Its synthesis involves oxidative coupling of intermediates such as 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-2-oxazoline and 2-bromoanisole, followed by hydrolysis to yield the aldehyde functionality . The compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and chiral ligands, owing to its reactive formyl group and electron-rich aromatic system .

Properties

CAS No.

87306-84-1

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

3-methoxy-2-(2-methoxyphenyl)benzaldehyde

InChI

InChI=1S/C15H14O3/c1-17-13-8-4-3-7-12(13)15-11(10-16)6-5-9-14(15)18-2/h3-10H,1-2H3

InChI Key

SLUAOCXHEUTMJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C=CC=C2OC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dimethoxy-6-formylbiphenyl typically involves the following steps :

    Formation of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline: This intermediate is prepared by reacting 2,3-dimethoxybenzoic acid with thionyl chloride to form 2,3-dimethoxybenzoyl chloride, which is then reacted with 2-amino-2-methyl-1-propanol.

    Formation of 2,2’-Dimethoxy-6-(4",4"-dimethyloxazolinyl)biphenyl: The intermediate is further reacted with magnesium turnings in dry ether under a nitrogen atmosphere.

    Formation of 2,2’-Dimethoxy-6-formylbiphenyl: The final product is obtained by reacting the intermediate with dry dichloromethane under nitrogen.

Industrial Production Methods

Industrial production methods for 2,2’-Dimethoxy-6-formylbiphenyl are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimethoxy-6-formylbiphenyl undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines.

Major Products Formed

    Oxidation: 2,2’-Dimethoxy-6-carboxybiphenyl.

    Reduction: 2,2’-Dimethoxy-6-hydroxymethylbiphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-Dimethoxy-6-formylbiphenyl has several applications in scientific research :

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 2,2’-Dimethoxy-6-formylbiphenyl involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity. These interactions can lead to the formation of various products and intermediates, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

6,6'-Oxybutyloxy-Linked-2,2'-Biphenyldioxacyclodecyne (Compound 44)

  • Structure : Contains ether linkages (oxybutyloxy) and a dioxacyclodecyne ring.
  • Applications : Contrasts with 2,2'-Dimethoxy-6-formylbiphenyl, which lacks macrocyclic features and is instead used for aldehyde-mediated couplings .

5′‑Methyl-[5-(4-Hydroxy-1-Butynyl)]-2,2′-Bithiophene (Compound 1)

  • Structure : Bithiophene backbone with hydroxy and methyl substituents.
  • Reactivity : The conjugated thiophene system enables π-electron delocalization, favoring applications in organic electronics.
  • Applications : Unlike the aldehyde in this compound, the hydroxybutynyl group here facilitates crosslinking in conductive polymers .

Functional Group Influence on Stability and Toxicity

6,6′-Dimethoxy-2,2′,3,3′,5-Pentanitro-1,1′-Biphenyl

  • Structure : Pentanitro and dimethoxy substituents.
  • Reactivity : Nitro groups impart explosive properties and high thermal stability.
  • Safety : Requires cautious handling compared to this compound, which poses risks mainly from methyl trifluoromethanesulfonate (a toxic reagent in its synthesis) .

2'-Methoxy-6'-Methylbiphenyl-3-Carboxylic Acid

  • Structure : Carboxylic acid at position 3, methyl at 6', and methoxy at 2'.
  • Reactivity : The carboxylic acid enables salt formation and esterification, contrasting with the formyl group’s nucleophilic addition reactivity.
  • Applications : Used as a pharmaceutical impurity reference standard, highlighting its regulatory role versus the synthetic utility of this compound .

Role in Catalysis and Ligand Design

(2',6'-Dimethoxy-[1,1'-Biphenyl]-2-yl)Diphenylphosphine

  • Structure: Phosphine donor at position 2 and dimethoxy groups.
  • Applications : Functions as a chiral ligand in asymmetric catalysis, whereas this compound may act as a precursor for such ligands via formyl group derivatization .

Structural and Functional Comparison Table

Compound Name Key Substituents Reactivity Profile Primary Applications Safety Considerations
This compound 2,2'-OMe; 6-CHO Nucleophilic addition, coupling Pharmaceutical intermediates Toxic reagents in synthesis
6,6′-Oxybutyloxy-linked biphenyl Macrocyclic ether, dioxacyclodecyne Chelation, polymerization Polymer chemistry, ligands Stable, low toxicity
6,6′-Dimethoxy-pentanitro-biphenyl 2,2',3,3',5-NO₂; 6,6'-OMe Explosive, thermally stable Energetic materials High explosion risk
2'-Methoxy-6'-methylbiphenyl acid 3-COOH; 6'-Me; 2'-OMe Salt formation, esterification Pharmaceutical impurities Standard lab precautions

Research Findings and Trends

  • Environmental Impact: Unlike polychlorinated biphenyls (PCBs, e.g., No 153: 2,2',4,4',5,5'-hexachlorobiphenyl), which are persistent pollutants, this compound’s methoxy and formyl groups promote biodegradability .
  • Synthetic Versatility : The formyl group in this compound allows further functionalization, as seen in its use to prepare oxazoline intermediates for asymmetric synthesis .

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